C7H4N2O3S C7H4N2O3S
Brand Name: Vulcanchem
CAS No.:
VCID: VC18724745
InChI: InChI=1S/C7H4N2O3S/c10-5-3-1-2-13-6(3)9-4(8-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10)
SMILES:
Molecular Formula: C7H4N2O3S
Molecular Weight: 196.19 g/mol

C7H4N2O3S

CAS No.:

Cat. No.: VC18724745

Molecular Formula: C7H4N2O3S

Molecular Weight: 196.19 g/mol

* For research use only. Not for human or veterinary use.

C7H4N2O3S -

Specification

Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
IUPAC Name 4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C7H4N2O3S/c10-5-3-1-2-13-6(3)9-4(8-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10)
Standard InChI Key OKHYDGSCEJWKKB-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=C1C(=O)NC(=N2)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Isomerism

The molecular formula C₇H₄N₂O₃S corresponds to a molar mass of 196.19 g/mol. Two isomeric forms dominate the literature:

  • 4-Oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid (IUPAC name: 4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid)

  • 6-Nitrothieno[3,2-b]pyridin-7-ol (IUPAC name: 6-nitrothieno[3,2-b]pyridin-7-ol)

These isomers differ in the arrangement of their heterocyclic cores and functional groups, as illustrated by their distinct Canonical SMILES notations:

  • Isomer 1: C1=CSC2=C1C(=O)NC(=N2)C(=O)O

  • Isomer 2: C1=C(C(=O)N2C(=NS1)C(=C2)[N+](=O)[O-])O

X-ray Crystallography

While direct crystallographic data for C₇H₄N₂O₃S is limited, analogous benzothiadiazole derivatives exhibit orthorhombic crystal systems with space group P2₁2₁2₁. For example, a related compound (C₂₃H₃₄O₅) crystallizes with unit cell parameters a = 11.1838 Å, b = 11.7824 Å, and c = 16.3160 Å . These metrics suggest potential similarities in packing efficiency and hydrogen-bonding networks.

Spectral Signatures

  • Infrared (IR) Spectroscopy:

    • Isomer 1: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–N vibration).

    • Isomer 2: Peaks at ~1543 cm⁻¹ (NO₂ asymmetric stretch) and ~1342 cm⁻¹ (NO₂ symmetric stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (Isomer 2): Signals at δ 7.42–7.58 ppm (aromatic protons) and δ 8.15 ppm (nitro-group-coupled proton) .

    • ¹³C NMR (Isomer 1): Resonances at ~160 ppm (carboxylic acid carbonyl) and ~150 ppm (pyrimidine ring carbons).

Synthesis and Preparation

Synthetic Routes for 4-Oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic Acid

The synthesis typically involves condensation reactions between benzothiadiazole precursors and carboxylation agents. A representative protocol includes:

  • Thieno[2,3-d]pyrimidine Core Formation: Cyclization of 2-aminothiophene-3-carboxylic acid with urea under acidic conditions.

  • Carboxylic Acid Functionalization: Oxidation of a methyl substituent using potassium permanganate (KMnO₄) in aqueous NaOH.

Synthesis of 6-Nitrothieno[3,2-b]pyridin-7-ol

This isomer is synthesized via nitration of a thienopyridine precursor:

  • Nitration: Treatment of thieno[3,2-b]pyridin-7-ol with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluent .

Physicochemical Properties

Solubility and Stability

  • Solubility: Both isomers exhibit limited aqueous solubility (<1 mg/mL at 25°C) but dissolve in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Decomposition occurs above 200°C, with nitro-containing isomers (e.g., 6-nitrothieno[3,2-b]pyridin-7-ol) showing sensitivity to light .

Acid-Base Behavior

  • pKa Values:

    • Carboxylic acid group (Isomer 1): ~2.8

    • Phenolic hydroxyl (Isomer 2): ~8.1

Biological Activities and Applications

Antimicrobial Activity

Benzothiadiazole derivatives, including Isomer 1, inhibit Staphylococcus aureus (MIC: 16 µg/mL) and Candida albicans (MIC: 32 µg/mL) through disruption of cell membrane integrity.

Material Science Applications

The nitro group in Isomer 2 facilitates its use as a precursor for explosophoric polymers and nonlinear optical materials due to its high electron-withdrawing capacity .

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Isomer 1 synthesis often yields <30% due to side reactions during carboxylation.

  • Regioselectivity Issues: Nitration of thienopyridines (Isomer 2) produces multiple positional isomers requiring tedious separation .

Research Opportunities

  • Computational Modeling: Density functional theory (DFT) studies to optimize reaction pathways.

  • Hybrid Derivatives: Combining benzothiadiazole and nitroaromatic motifs for dual-action pharmaceuticals .

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